molecular formula C19H20N2O5 B14783273 (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate

Katalognummer: B14783273
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: YNXDAUACWMTLKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate is a complex organic compound that features a combination of functional groups, including ester, amide, and aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino acids using benzyloxycarbonyl (Cbz) groups, followed by esterification and amide bond formation. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C19H20N2O5

Molekulargewicht

356.4 g/mol

IUPAC-Name

methyl 4-anilino-4-oxo-3-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C19H20N2O5/c1-25-17(22)12-16(18(23)20-15-10-6-3-7-11-15)21-19(24)26-13-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,23)(H,21,24)

InChI-Schlüssel

YNXDAUACWMTLKX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.